molecular formula C7H6BFO3 B591661 (3-Fluoro-2-formylphenyl)boronic acid CAS No. 871126-15-7

(3-Fluoro-2-formylphenyl)boronic acid

Cat. No.: B591661
CAS No.: 871126-15-7
M. Wt: 167.93
InChI Key: GVHWLCYABLWGIR-UHFFFAOYSA-N
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Description

(3-Fluoro-2-formylphenyl)boronic acid is an organic compound with the molecular formula C7H6BFO3. It is a boronic acid derivative that features a fluorine atom and a formyl group attached to a phenyl ring.

Mechanism of Action

Future Directions

Fluorinated boronic acids are a group of compounds of great importance . They have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . The introduction of fluorine atoms increases the acidic character of the boronic center . Future research will likely continue to explore the properties and potential applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Fluoro-2-formylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-2-nitrobenzene with diethyl borate under mild conditions. The reaction typically proceeds as follows :

  • Dissolve 3-fluoro-2-nitrobenzene in a suitable solvent, such as dichloromethane.
  • Add diethyl borate to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using standard techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar principles as laboratory synthesis. The key difference lies in the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-formylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

(3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHWLCYABLWGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696532
Record name (3-Fluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-15-7
Record name B-(3-Fluoro-2-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-formylbenzeneboronic acid
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Q & A

Q1: What makes 3-fluoro-2-formylphenylboronic acid useful in synthesizing biologically active compounds?

A1: This compound serves as a valuable building block for creating diverse cyclic aminoboron compounds with promising antimicrobial properties [, ]. Its structure, featuring both an aldehyde and a boronic acid group, enables its participation in various chemical reactions. For example, it readily reacts with diamines to form cyclic structures through a two-step process involving initial aldimine formation followed by intramolecular hydroamination [].

Q2: The research mentions a "desfluoro impurity" encountered during the synthesis of 3-fluoro-2-formylphenylboronic acid. Can you elaborate on this challenge and its implications?

A2: During the synthesis of 3-fluoro-2-formylphenylboronic acid, a significant challenge arises from a competing hydrodefluorination reaction []. This side reaction leads to the formation of an undesired "desfluoro impurity," diminishing the yield and purity of the target compound. Researchers identified this impurity as a result of a benzyne pathway, where a hydride nucleophile attacks the fluorine-bearing carbon, ultimately replacing the fluorine atom with a hydrogen atom. This finding emphasizes the need for carefully controlled reaction conditions during synthesis to minimize this side reaction and ensure high purity of 3-fluoro-2-formylphenylboronic acid for further applications. []

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